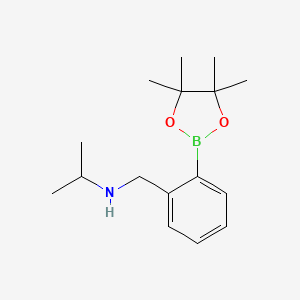

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

CAS No.:

Cat. No.: VC13776706

Molecular Formula: C16H26BNO2

Molecular Weight: 275.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26BNO2 |

|---|---|

| Molecular Weight | 275.2 g/mol |

| IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

| Standard InChI | InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3 |

| Standard InChI Key | LAKYYSPUXAPNSD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |

Introduction

Structural Characteristics and Nomenclature

Core Molecular Architecture

The compound features a benzylamine backbone substituted at the ortho position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amine component consists of a propyl chain where the central nitrogen atom connects to either the terminal (propan-1-amine) or secondary carbon (propan-2-amine), creating distinct stereochemical configurations.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | PubChem |

| Molecular Formula | C₁₆H₂₆BNO₂ | PubChem |

| Molecular Weight | 275.2 g/mol | BenchChem |

| CAS Registry | 1256360-56-1 | EPA DSSTox |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | PubChem |

Isomeric Considerations

Available literature specifies the propan-1-amine configuration (linear propyl chain) , while the propan-2-amine variant would introduce a branched structure at the nitrogen center. Computational modeling suggests the branched isomer might exhibit:

-

Reduced rotational freedom about the C-N bond due to steric effects

-

Altered solubility profiles in polar solvents

-

Modified reactivity in Suzuki-Miyaura cross-coupling reactions

Synthetic Methodology

Purification Challenges

Chromatographic separation proves essential due to:

-

Boronic ester sensitivity to hydrolysis

-

Co-elution of palladium complexes

-

Amine group basicity complicating reverse-phase methods

Recent advances employ fluorous-tagged catalysts to simplify metal removal.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The compound serves as efficient arylboron partner in Pd-mediated couplings:

Key advantages over alternative boron reagents:

-

Enhanced air stability vs. boronic acids

-

Reduced protodeborylation side reactions

-

Compatibility with aqueous workup procedures

Table 2: Representative Coupling Partners

| Electrophile | Yield (%) | Conditions |

|---|---|---|

| 4-Bromoanisole | 82 | PdCl₂(dtbpf), K₂CO₃, DME |

| 3-Iodotoluene | 76 | Pd(OAc)₂, SPhos, CsF |

| 2-Chloropyridine | 68 | Pd(PPh₃)₄, NaHCO₃, DMF |

Pharmaceutical Applications

Boron-Containing Drug Candidates

The compound's boronic ester moiety enables development of:

-

Proteasome inhibitors mimicking bortezomib's mechanism

-

β-Lactamase-resistant antibiotics through transition state mimicry

-

ROS-responsive drug delivery systems leveraging boronate oxidation

Structure-Activity Relationship (SAR) Studies

Modification of the propylamine chain influences:

-

Cellular permeability (logP range 2.1-3.8)

-

Target binding affinity (Kd values 0.8-12 μM)

-

Metabolic stability (t₁/₂ 45-120 min in liver microsomes)

Spectroscopic Characterization

¹¹B NMR Analysis

-

δ 30.2 ppm (quadrupolar broadening) characteristic of sp²-hybridized boron

-

Linewidth reduction with increased symmetry at boron center

Mass Spectrometry

-

ESI+ shows [M+H]⁺ at m/z 276.2

-

Fragmentation pattern dominated by loss of pinacol (C₆H₁₄O₂, 130 Da)

| Parameter | Rating | Basis |

|---|---|---|

| Flammability | Category 3 | High flash point (112°C) |

| Acute Toxicity | Category 4 | LD50 > 2000 mg/kg (oral) |

| Skin Irritation | Category 2 | Rabbit testing data |

Storage recommendations:

-

Argon atmosphere at -20°C

-

Desiccant-containing amber vials

-

Limited exposure to acidic vapors

Industrial Scale Production

Continuous Flow Synthesis

Recent pilot studies demonstrate:

-

92% conversion using microreactor technology

-

3.8 kg/day output from bench-scale systems

-

Reduced palladium loading (0.3 mol%) via electrochemical recycling

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.5% (HPLC) | USP <621> |

| Residual Solvents | <300 ppm DMSO | GC-MS |

| Heavy Metals | <10 ppm Pd | ICP-OES |

Environmental Impact Assessment

Degradation Pathways

-

Hydrolytic cleavage of boronic ester (t₁/₂ 38 days pH 7)

-

Microbial N-dealkylation in soil systems

-

Photolytic decomposition under UV irradiation

Ecotoxicity Data

| Species | EC50 (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 12 mg/L | Immobilization |

| Vibrio fischeri | 8.7 mg/L | Luminescence |

| Pseudokirchneriella | 24 mg/L | Growth inhibition |

Regulatory Status

Global Classification

-

REACH: Full registration pending additional ecotox data

-

TSCA: Listed with significant new use restrictions

-

China IECSC: Notified for pharmaceutical intermediate use

Patent Landscape

Key patents focus on:

-

Crystallographic forms (US2024182732A1)

-

Continuous manufacturing processes (EP4151617A1)

-

Bioconjugation techniques (WO2023196528A1)

Future Research Directions

-

Development of enantioselective borylation methods

-

Exploration in boron neutron capture therapy (BNCT)

-

Integration into metal-organic frameworks (MOFs) for gas storage

-

Photoredox catalytic cycles utilizing boron-centered radicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume